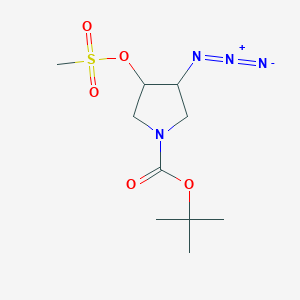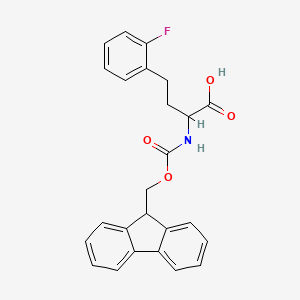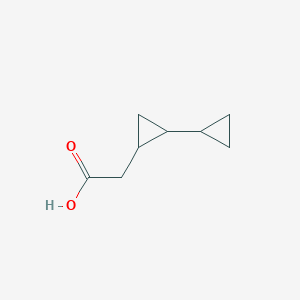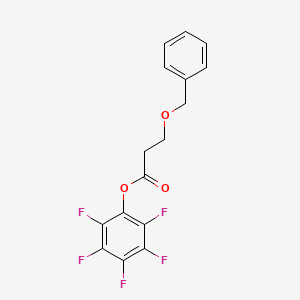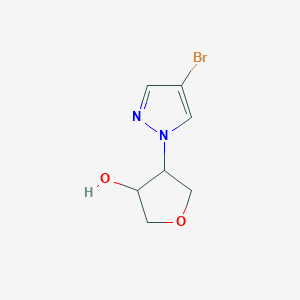
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol: is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an oxolane ring. The compound’s stereochemistry is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Oxolane Ring Formation: The oxolane ring can be formed through a cyclization reaction involving an appropriate diol precursor.
Coupling Reaction: The final step involves coupling the brominated pyrazole with the oxolane ring under suitable conditions, possibly using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxolane ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while oxidation or reduction could modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-1H-pyrazol-1-yl)oxolane: Lacks the stereochemistry of the original compound.
4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-bromo-1H-pyrazol-1-yl)tetrahydrofuran: Similar structure but with a different ring system.
Uniqueness
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of both a brominated pyrazole ring and an oxolane ring. This combination of features can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2 |
InChI Key |
ZPXVCUUYYAWRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


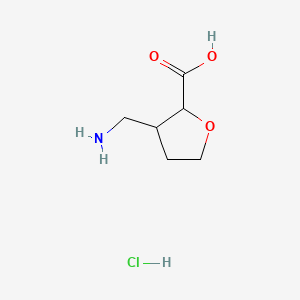
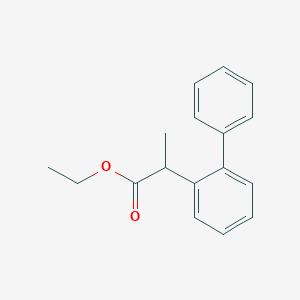
![1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12307878.png)
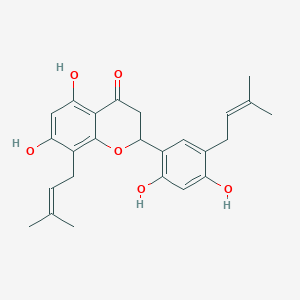
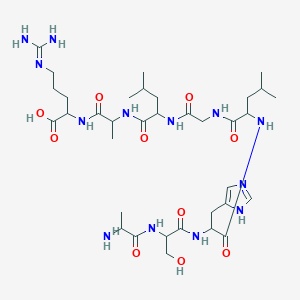
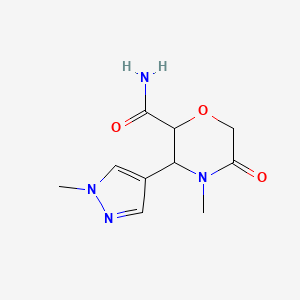

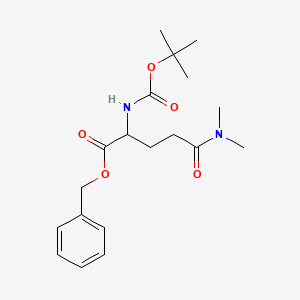
![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)

